molecular formula C25H28N4O5S B11610704 4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate

4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11610704
M. Wt: 496.6 g/mol
InChI Key: CSRQPBQZFVLYFH-YZSQISJMSA-N
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Description

4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that includes a cyclohexylamino group, a benzisothiazolyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the necessary quality and consistency for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE include:

    Benzisothiazolyl derivatives: Compounds with similar benzisothiazolyl groups.

    Cyclohexylamino derivatives: Compounds with similar cyclohexylamino groups.

    Phenyl acetate derivatives: Compounds with similar phenyl acetate moieties.

Uniqueness

The uniqueness of 4-{[(E)-2-[3-(CYCLOHEXYLAMINO)-3-OXOPROPYL]-2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONO]METHYL}PHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

[4-[(E)-[[3-(cyclohexylamino)-3-oxopropyl]-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C25H28N4O5S/c1-18(30)34-21-13-11-19(12-14-21)17-26-29(16-15-24(31)27-20-7-3-2-4-8-20)25-22-9-5-6-10-23(22)35(32,33)28-25/h5-6,9-14,17,20H,2-4,7-8,15-16H2,1H3,(H,27,31)/b26-17+

InChI Key

CSRQPBQZFVLYFH-YZSQISJMSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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